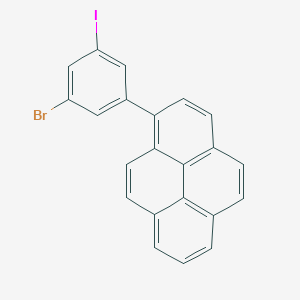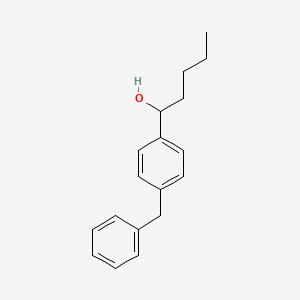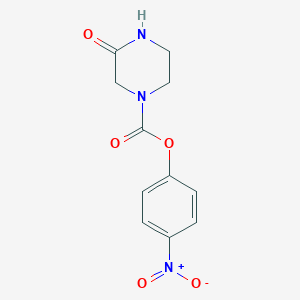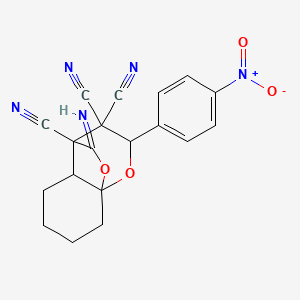
1-(3-Bromo-5-iodophenyl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-iodophenyl)pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains. This compound is characterized by the presence of bromine and iodine substituents on the phenyl ring attached to the pyrene core. The unique substitution pattern of this compound makes it a valuable intermediate in synthetic chemistry and materials science .
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-iodophenyl)pyrene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of pyrene using bromine in carbon tetrachloride, followed by iodination with iodine monochloride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
This reaction involves the coupling of a boronic acid derivative of pyrene with an aryl halide under palladium catalysis, providing a versatile route to various substituted pyrene derivatives .
Analyse Des Réactions Chimiques
1-(3-Bromo-5-iodophenyl)pyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.
Coupling Reactions: The Suzuki–Miyaura coupling is a prominent reaction for forming carbon-carbon bonds, using palladium catalysts and boronic acids.
Common reagents used in these reactions include bromine, iodine monochloride, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Bromo-5-iodophenyl)pyrene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Environmental Studies: Its derivatives are studied for their photophysical properties and potential use in environmental sensing.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrene involves its interaction with molecular targets through its aromatic core and halogen substituents. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrene core’s electronic structure allows for efficient π-π stacking interactions, making it useful in materials science and biological applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromo-5-iodophenyl)pyrene include other halogenated pyrene derivatives, such as:
- 1-Bromopyrene
- 1-Iodopyrene
- 1,3-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
These compounds share similar properties but differ in their substitution patterns, which can significantly impact their reactivity and applications. The unique combination of bromine and iodine in this compound provides distinct advantages in terms of reactivity and functionalization potential .
Propriétés
Numéro CAS |
919791-91-6 |
|---|---|
Formule moléculaire |
C22H12BrI |
Poids moléculaire |
483.1 g/mol |
Nom IUPAC |
1-(3-bromo-5-iodophenyl)pyrene |
InChI |
InChI=1S/C22H12BrI/c23-17-10-16(11-18(24)12-17)19-8-6-15-5-4-13-2-1-3-14-7-9-20(19)22(15)21(13)14/h1-12H |
Clé InChI |
KRVHVJOPSKWHJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)




![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)

![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)
